1-Iodobicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃I. It is a derivative of bicyclo[2.2.2]octane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
1-Iodobicyclo[2.2.2]octane can be synthesized through various methods. One common synthetic route involves the iodination of bicyclo[2.2.2]octane. This reaction typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Analyse Chemischer Reaktionen
1-Iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂), under suitable conditions.
Reduction Reactions: The compound can be reduced to bicyclo[2.2.2]octane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxygenated derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atom.
Wissenschaftliche Forschungsanwendungen
1-Iodobicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Although less common, this compound can be used in biological research to study the effects of iodine-containing compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1-iodobicyclo[2.2.2]octane primarily involves its reactivity as an organoiodine compound. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition, which are fundamental to its role in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Iodobicyclo[2.2.2]octane can be compared to other similar compounds, such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of iodine.
1-Chlorobicyclo[2.2.2]octane: Contains a chlorine atom and is even less reactive than the bromine and iodine derivatives.
Bicyclo[2.2.2]octane: The parent hydrocarbon without any halogen substitution.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
931-98-6 |
---|---|
Molekularformel |
C8H13I |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
1-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
InChI-Schlüssel |
SMDJHIPXLFNPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.